1-Hydroxy-3-methoxy-10-methylacridone

Catalog No.
S595943
CAS No.
13161-83-6
M.F
C15H13NO3
M. Wt
255.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hydroxy-3-methoxy-10-methylacridone

CAS Number

13161-83-6

Product Name

1-Hydroxy-3-methoxy-10-methylacridone

IUPAC Name

4-hydroxy-2-methoxy-10-methylacridin-9-one

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

InChI

InChI=1S/C15H13NO3/c1-16-12-6-4-3-5-10(12)15(18)11-7-9(19-2)8-13(17)14(11)16/h3-8,17H,1-2H3

InChI Key

IRADMAHJFJCLFD-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3O)OC

Synonyms

1-HMMA cpd, 1-hydroxy-3-methoxy-N-methylacridone

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C(=CC(=C3)OC)O

The exact mass of the compound 1-Hydroxy-3-methoxy-10-methylacridone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 681019. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Acridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Hydroxy-3-methoxy-10-methylacridone is an organic compound classified as an acridone derivative. This compound features a hydroxyl group at the C1 position, a methoxy group at the C3 position, and a methyl group at the C10 position of the acridone structure. Its molecular formula is C15H13NO3C_{15}H_{13}NO_3, and it has a molecular weight of approximately 255.27 g/mol . The compound is notable for its presence in various natural sources, including certain herbs and spices, which suggests potential applications in both medicinal and industrial fields.

  • Oxidation: The compound can be oxidized to yield quinone derivatives, which are important in various biochemical processes and synthetic applications.
  • Reduction: It undergoes reduction reactions that convert it into hydroxy derivatives, enhancing its reactivity and potential biological activity.
  • Substitution: The compound can engage in substitution reactions with alkyl- and aryl-lithiums, leading to the formation of quinone methides. This reaction is particularly relevant for developing compounds with potential antitumor properties .

Research indicates that 1-hydroxy-3-methoxy-10-methylacridone exhibits promising biological activities, particularly in the realm of cancer research. Studies have shown that derivatives of this compound can activate apoptotic mechanisms and inhibit cell proliferation in various cancer cell lines, including glioblastoma cells. The compound's structural characteristics may contribute to its ability to interact with biological targets involved in cell growth and survival pathways.

The synthesis of 1-hydroxy-3-methoxy-10-methylacridone can be achieved through several methodologies:

  • Acid-Catalyzed Reactions: A common synthetic route involves the interaction of 1-hydroxy-3-methoxy-10-methylacridone with quinazoline or 6-nitroquinoxalone using acid catalysts such as methanesulfonic acid or trifluoroacetic acid. This approach allows for regioselective additions that yield various derivatives .
  • One-Step Addition–Dehydration Transformation: Alkyl- and aryl-lithiums can react with noracronycine and 1-hydroxy-3-methoxy-10-methylacridone to produce substituted derivatives featuring quinone methide functions, which may possess enhanced biological activities .

1-Hydroxy-3-methoxy-10-methylacridone has several applications across different fields:

  • Medicinal Chemistry: The compound is being explored for its anticancer properties, making it a candidate for drug development aimed at treating various malignancies.
  • Dyes and Pigments: Due to its stable chemical structure, it is utilized in the production of dyes and pigments, contributing to industries focused on textiles and materials science.

Interaction studies involving 1-hydroxy-3-methoxy-10-methylacridone primarily focus on its biochemical pathways related to cancer treatment. The compound has been shown to influence apoptotic pathways and cell cycle regulation in cancer cells, suggesting that it may interact with specific molecular targets involved in tumor growth and progression . Further research is needed to elucidate the precise mechanisms of action and identify potential therapeutic targets.

Several compounds share structural similarities with 1-hydroxy-3-methoxy-10-methylacridone. These include:

Compound NameStructural FeaturesUnique Aspects
AcridoneParent compound lacking hydroxyl and methoxy groupsBasic structure without substituents
1-Hydroxy-10-methylacridoneHydroxyl group at C1; methyl group at C10Similar but lacks methoxy substitution
NoracronycineAcridone derivative with different substituentsKnown for specific biological activity
1-Hydroxy-3-methoxyacridoneHydroxyl group at C1; methoxy group at C3Lacks methyl substitution at C10

The uniqueness of 1-hydroxy-3-methoxy-10-methylacridone lies in its specific combination of functional groups, which enhances its reactivity and biological activity compared to its analogs. This structural diversity contributes to its potential applications in medicinal chemistry and materials science.

Physical Description

Solid

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

255.08954328 g/mol

Monoisotopic Mass

255.08954328 g/mol

Heavy Atom Count

19

Melting Point

174-176°C

Other CAS

13161-83-6

Dates

Last modified: 02-18-2024

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